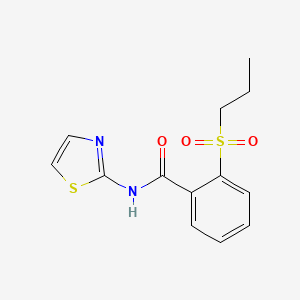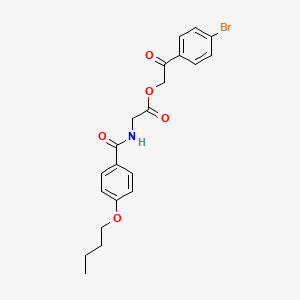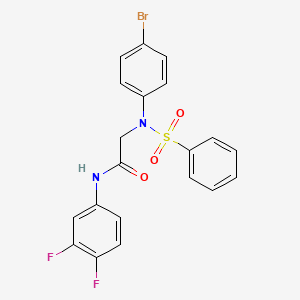![molecular formula C20H23N3O2S B4844745 N-[3-({[(phenylacetyl)amino]carbonothioyl}amino)phenyl]pentanamide](/img/structure/B4844745.png)
N-[3-({[(phenylacetyl)amino]carbonothioyl}amino)phenyl]pentanamide
説明
N-[3-({[(phenylacetyl)amino]carbonothioyl}amino)phenyl]pentanamide, commonly known as PACAP-27, is a peptide that has gained significant interest in the scientific community due to its potential applications in various fields such as neuroscience, endocrinology, and immunology. PACAP-27 is a member of the vasoactive intestinal peptide (VIP) family of peptides and is known to have a wide range of physiological effects on various organ systems.
作用機序
PACAP-27 exerts its effects through binding to specific receptors known as PAC1, VPAC1, and VPAC2. These receptors are widely expressed in various tissues and organs and are known to mediate the physiological effects of PACAP-27. Upon binding to its receptors, PACAP-27 activates various intracellular signaling pathways such as cyclic AMP (cAMP) and calcium signaling, which ultimately lead to the physiological effects of the peptide.
Biochemical and Physiological Effects:
PACAP-27 has been shown to have a wide range of biochemical and physiological effects on various organ systems. In the nervous system, PACAP-27 has been shown to promote neuronal survival, regulate neurotransmitter release, and modulate synaptic plasticity. In the endocrine system, PACAP-27 has been shown to regulate hormone secretion from various endocrine glands such as the pituitary gland, adrenal gland, and pancreas. In the immune system, PACAP-27 has been shown to modulate immune responses and regulate the differentiation and function of immune cells.
実験室実験の利点と制限
One of the major advantages of using PACAP-27 in lab experiments is its high specificity for its receptors, which allows for precise modulation of intracellular signaling pathways. Additionally, PACAP-27 is a relatively stable peptide and can be easily synthesized using SPPS. However, one of the limitations of using PACAP-27 in lab experiments is its relatively high cost compared to other peptides.
将来の方向性
There are several future directions for research on PACAP-27. One area of research is the development of PACAP-27-based therapeutics for various diseases such as neurodegenerative diseases, endocrine disorders, and autoimmune diseases. Another area of research is the investigation of the role of PACAP-27 in various physiological processes such as metabolism, circadian rhythms, and stress responses. Additionally, the development of novel PACAP-27 analogs with improved pharmacokinetic properties and receptor selectivity is an area of active research.
科学的研究の応用
PACAP-27 has been extensively studied for its potential applications in various fields such as neuroscience, endocrinology, and immunology. In neuroscience, PACAP-27 has been shown to have neuroprotective effects and has been investigated as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In endocrinology, PACAP-27 has been shown to regulate hormone secretion and has been investigated as a potential therapeutic agent for various endocrine disorders. In immunology, PACAP-27 has been shown to modulate immune responses and has been investigated as a potential therapeutic agent for autoimmune diseases.
特性
IUPAC Name |
N-[3-[(2-phenylacetyl)carbamothioylamino]phenyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-2-3-12-18(24)21-16-10-7-11-17(14-16)22-20(26)23-19(25)13-15-8-5-4-6-9-15/h4-11,14H,2-3,12-13H2,1H3,(H,21,24)(H2,22,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGFDSRJTIMXHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-{[(phenylacetyl)carbamothioyl]amino}phenyl)pentanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-{[(2-methylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4844667.png)


![dimethyl 3-methyl-5-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4844688.png)


![N-cyclohexyl-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4844703.png)
![ethyl [3-(1,3-benzothiazol-2-yl)phenoxy]acetate](/img/structure/B4844712.png)


![N-[2-(4-methoxyphenyl)ethyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B4844743.png)


![3-(4-methoxyphenyl)-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B4844771.png)